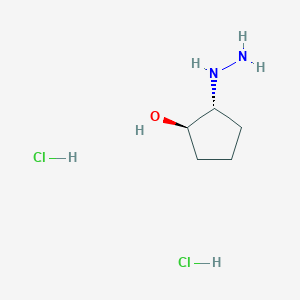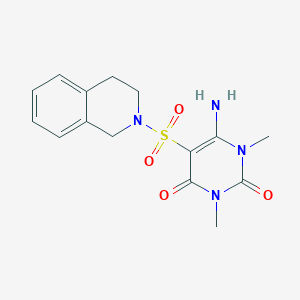
6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
The compound 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione, similar to other isoquinoline derivatives, exhibits a broad spectrum of biological activities. Isoquinoline derivatives have been extensively researched for their pharmacological significance in modern therapeutics. These compounds have shown promising results as antitumor and antimicrobial agents. Isoquinoline and its derivatives, due to their heterocyclic aromatic structure, play crucial roles in the development of new pharmacotherapeutic agents (Danao et al., 2021). Their versatility in biological activities stems from their ability to interact with various biological targets, showcasing their potential as anticancer, antibacterial, and antimalarial agents.
Pharmacokinetics and Toxicokinetic Considerations
The pharmacokinetic and toxicokinetic profiles of aminoquinolines, including the discussed compound, are critical factors in their clinical application. Aminoquinolines have shown to possess lysosomotropic properties, enhancing their antiproliferative actions in cancer therapies by modulating several cellular mechanisms. These include cell cycle arrest, histone acetylation, and inhibition of key signaling pathways like PI3K/Akt/mTOR, which are pivotal in cancer progression. The pharmacokinetic attributes of these compounds, such as their ability to induce lysosomal-mediated programmed cytotoxicity in cancer cells, highlight their potential as adjuvant therapies in oncology. However, their therapeutic window is relatively narrow, with adverse effects including gastrointestinal disturbances, blurred vision, cardiac arrhythmias, and hypoglycemia being dose-dependent (Ferreira et al., 2021).
Therapeutic Potential and Drug Repurposing
The therapeutic potential of aminoquinolines, by virtue of their diverse biological activities, extends beyond their initial applications. These compounds, including the one in discussion, have been identified as candidates for drug repurposing, especially in the context of anticancer therapies. Their role as lysosomotropic agents capable of enhancing the efficacy of chemotherapeutic drugs, alongside their ability to trigger various anticancer mechanisms, positions them as valuable tools in the development of new therapeutic strategies. The repurposing of these molecules for new clinical applications is supported by their well-documented pharmacological profiles, which, despite the need for continuous pharmacovigilance due to their broad action spectrum and associated adverse effects, present a cost-effective alternative to the development of novel drugs (Ferreira et al., 2021).
Propriétés
IUPAC Name |
6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-13(16)12(14(20)18(2)15(17)21)24(22,23)19-8-7-10-5-3-4-6-11(10)9-19/h3-6H,7-9,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGWBOOBFMCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2612215.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2612216.png)
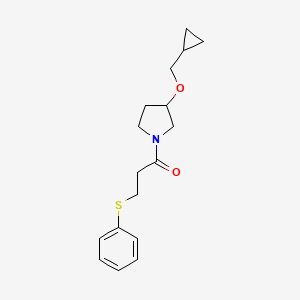
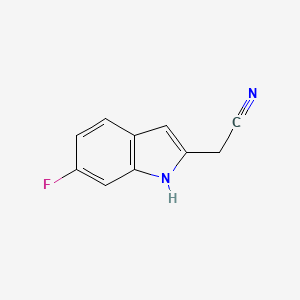
![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)
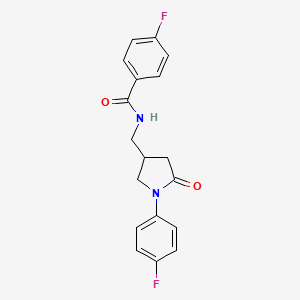
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612223.png)

![2-ethoxy-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B2612226.png)
![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)
![N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2612232.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![1-(Phenylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)
